MTH-DL-Arginine hydrochloride
Overview
Description
MTH-DL-Arginine hydrochloride is a chemical compound with the molecular formula C8H15N5OS and a molecular weight of 229.303 g/mol . This compound is known for its unique structure, which includes an imidazolidinone ring and a guanidine group, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
MTH-DL-Arginine hydrochloride, also known as 2-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride, is a derivative of the amino acid arginine . The primary targets of arginine in the body are various enzymes that utilize it as a substrate, including arginase and nitric oxide synthase .
Mode of Action
Arginine is known to stimulate the release of growth hormones, prolactin, insulin, and glucagon through its interactions with these enzymes . It also serves as a precursor for nitric oxide, a molecule that plays crucial roles in the cardiovascular, immune, and nervous systems .
Biochemical Pathways
Arginine is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis . Arginine catabolism occurs via multiple pathways initiated by arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . The arginine decarboxylase pathway is linked to polyamine metabolism, which is important for cell growth and differentiation .
Pharmacokinetics
It is known that arginine’s bioavailability can be influenced by dietary intake and the efficiency of the intestinal-renal axis in its synthesis .
Result of Action
The action of arginine results in a variety of physiological effects. As a precursor for nitric oxide, it plays a role in vasodilation, immune response modulation, and neurotransmission . Its role in the synthesis of polyamines contributes to cell growth and differentiation .
Action Environment
The action, efficacy, and stability of arginine can be influenced by various environmental factors. These include dietary intake of arginine and the presence of other amino acids, which can compete with arginine for uptake and metabolism . Additionally, certain pathological conditions, such as renal disease, can impair the body’s ability to synthesize arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MTH-DL-Arginine hydrochloride typically involves the formation of the imidazolidinone ring followed by the introduction of the guanidine group. The process begins with the reaction of appropriate starting materials under controlled conditions to form the imidazolidinone ring. This is followed by the addition of a guanidine derivative to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
MTH-DL-Arginine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
MTH-DL-Arginine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MTH-DL-Arginine hydrochloride include other imidazolidinone derivatives and guanidine-containing compounds .
Uniqueness
What sets this compound apart is its unique combination of an imidazolidinone ring and a guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5OS.ClH/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10;/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLCZBXCTJPATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCCN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585222 | |
Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3119-96-8 | |
Record name | N''-[3-(1-Methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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